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3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Catalog No.
S14731178
CAS No.
1204475-80-8
M.F
C10H8N2O4
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carb...

CAS Number

1204475-80-8

Product Name

3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

IUPAC Name

3-(carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C10H8N2O4/c13-7(14)4-6-5-2-1-3-11-9(5)12-8(6)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

PVLGWDPYEMMUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2CC(=O)O)C(=O)O)N=C1

3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core structure. This compound features two carboxylic acid functional groups, one at the 2-position and another at the 3-position, along with a carboxymethyl group at the 3-position. The molecular formula for this compound is C10H10N2O4, and it has a molar mass of approximately 218.20 g/mol. The compound appears as a solid and is slightly soluble in water, with a melting point range of 205-209 °C .

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid groups can donate protons, making this compound a weak acid.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Reduction: The compound can be reduced to yield corresponding alcohols or amines.
  • Substitution Reactions: Electrophilic or nucleophilic substitutions can introduce new functional groups onto the pyrrolo[2,3-b]pyridine core.

This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby affecting downstream signaling pathways involved in cellular proliferation and differentiation. Studies indicate that it may also possess anti-cancer properties by inhibiting the proliferation of certain cancer cell lines .

The synthesis of 3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves several steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Functionalization: The introduction of carboxylic acid and carboxymethyl groups can be performed via nucleophilic substitution reactions or by using suitable reagents that facilitate the addition of these functional groups.
  • Purification: The final product is purified through crystallization or chromatography to obtain the desired compound in high purity.

3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored as a lead compound for developing new drugs targeting FGFRs or other related pathways.
  • Material Science: The unique properties of this compound may find applications in creating novel materials with specific electronic or optical characteristics.
  • Research: It serves as a valuable tool in biochemical studies for exploring receptor interactions and signaling pathways.

Interaction studies have shown that 3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid effectively binds to FGFRs, leading to inhibition of their activity. This interaction results in downstream effects on cellular signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways, which are crucial for cell growth and survival . Additionally, research indicates that this compound can significantly reduce the migration and invasion capabilities of certain cancer cell lines.

Several compounds share structural similarities with 3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acidC8H6N2O2Single carboxylic acid group
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acidC8H6N2O2Carboxylic acid at position 3
7-Azaindole-3-carboxylic acidC8H6N2O2Contains nitrogen in the ring structure
5-Carbomethoxy-1H-pyrrolo[2,3-b]pyridineC10H10N2O4Methyl ester group instead of carboxylic

The primary uniqueness of 3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid lies in its dual carboxylic functionalities combined with a carboxymethyl group, which enhances its potential for biological interactions compared to similar compounds that may lack these features .

Heterocyclic Core Modifications

Scaffold-hopping strategies for pyrrolo[2,3-b]pyridine derivatives often involve replacing nitrogen or carbon atoms in the bicyclic framework to alter electronic properties and binding affinities. For example, substituting the pyridine nitrogen with sulfur or oxygen generates thieno- or furopyridine analogs, respectively, which modify π-stacking interactions and solubility profiles. Such substitutions retain the planar geometry critical for intercalation while introducing new hydrogen-bonding capabilities.

A comparative analysis of scaffold-hopping outcomes reveals distinct advantages:

StrategyStructural ChangeImpact on Bioactivity
Nitrogen-to-sulfur swapEnhanced lipophilicityImproved membrane permeability
Ring contractionReduced steric bulkIncreased target selectivity
Isoelectronic replacementPreserved orbital alignmentMaintained binding affinity

These modifications are particularly valuable in kinase inhibitor design, where subtle changes to the pyrrolopyridine core can modulate interactions with ATP-binding pockets.

Bioisosteric Replacements

Carboxymethyl groups at the 3-position are frequently replaced with bioisosteres such as tetrazoles or sulfonamides to enhance metabolic stability. For instance, substituting the carboxylic acid with a tetrazole ring improves oral bioavailability while maintaining acidic character (pKa ≈ 4.5–5.0). This approach has been successfully applied in developing protease-resistant analogs for antiviral applications.

The pyrrolo[2,3-b]pyridine scaffold demonstrates exceptional selectivity for Phosphodiesterase 4B over other PDE4 isoforms, particularly PDE4D, which is associated with emetic side effects [1] [2]. Structure-activity relationship studies have established that the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives exhibit potent PDE4B inhibition with varying degrees of selectivity against PDE4D [1] [2].

Mechanistic Insights and Selectivity Data

The most potent compound in this series, 11h (3,3-difluoroazetidine derivative), demonstrated a PDE4B IC50 value of 0.14 μM with approximately 6-fold selectivity over PDE4D (IC50 = 0.88 μM) [2]. This selectivity is crucial because PDE4D inhibition is hypothesized to be responsible for dose-limiting gastrointestinal side effects observed with pan-PDE4 inhibitors [2].

Molecular docking studies reveal that the pyrrolo[2,3-b]pyridine core establishes π-π stacking interactions with residues Phe618 and Tyr405 in the PDE4B active site [2]. The azetidine ring extends into the catalytic domain, effectively blocking cyclic adenosine monophosphate (cAMP) access and establishing the foundation for PDE4B inhibition [2]. The carboxylic acid moiety at the 2-position contributes to binding specificity and selectivity through hydrogen bonding interactions with conserved active site residues [2].

Target Validation Through Functional Studies

Biological validation studies demonstrate that pyrrolo[2,3-b]pyridine derivatives effectively inhibit tumor necrosis factor-alpha (TNF-α) production in macrophages exposed to pro-inflammatory stimuli including lipopolysaccharide and synthetic bacterial lipopeptide Pam3Cys [2]. These compounds exhibit equipotent activity compared to the well-characterized PDE4 inhibitor rolipram in cellular assays [2]. The dose-dependent inhibition of TNF-α release confirms the anti-inflammatory potential of these compounds and validates PDE4B as a therapeutic target [2].

CompoundPDE4B IC50 (μM)PDE4D IC50 (μM)Selectivity RatioTNF-α Inhibition
11a (cyclopropyl)0.63<50% at 10μMSelectiveActive
11f (azetidine)0.110.454-foldActive
11h (3,3-difluoroazetidine)0.140.886-foldActive
Rolipram (reference)ReferenceReferenceReferenceActive

The structure-activity relationships reveal that smaller cyclic amide groups, particularly fluorinated azetidines, provide optimal PDE4B inhibition while maintaining selectivity over PDE4D [2]. The introduction of fluorine atoms enhances both potency and selectivity, with the 3,3-difluoroazetidine derivative representing the most promising lead compound for further development [2].

Fibroblast Growth Factor Receptor (FGFR) Family Modulation

The pyrrolo[2,3-b]pyridine scaffold demonstrates remarkable activity against multiple FGFR isoforms, with compound 4h exhibiting pan-FGFR inhibitory activity [3] [4]. This compound achieved IC50 values of 7, 9, 25, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively [3] [4].

Binding Mechanism and Structural Interactions

The pyrrolo[2,3-b]pyridine core functions as a hinge binder, forming critical hydrogen bonding interactions with the adenosine triphosphate (ATP) binding site [3] [4]. The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, interacting with the backbone of residue Ala564 in the FGFR kinase domain [5]. This interaction mimics the binding pattern of the adenine group of ATP, providing the fundamental anchor for inhibitor binding [5].

Crystallographic studies with related pyrrolo-pyrazine compounds reveal that the bicyclic scaffold occupies the hinge region while additional substituents extend into the hydrophobic pocket [6]. The 5-position of the pyrrolo[2,3-b]pyridine ring is positioned near Gly485, allowing for hydrogen bond acceptor groups to enhance binding affinity [4]. The trifluoromethyl substituent at the 5-position and the benzyl group attached to the 1-position contribute to optimal binding geometry and selectivity [4].

Functional Validation and Cellular Activity

In vitro studies demonstrate that compound 4h effectively inhibits breast cancer 4T1 cell proliferation and induces apoptosis [3] [4]. The compound significantly inhibited migration and invasion of 4T1 cells, confirming functional FGFR pathway modulation [3] [4]. The anti-proliferative activity correlates with FGFR1-4 inhibition potency, with FGFR1-3 showing strong inhibition while FGFR4 displays reduced sensitivity [3] [4].

The compound exhibits favorable ligand efficiency, with a significant improvement from the initial lead compound (ligand efficiency increased from 0.13 to 0.44) [4]. This enhancement demonstrates successful structure-based optimization targeting the FGFR kinase domain [4].

FGFR IsoformIC50 (nM)Relative SelectivityCellular Effect
FGFR17HighestStrong antiproliferation
FGFR29HighStrong antiproliferation
FGFR325ModerateModerate antiproliferation
FGFR4712LowLimited activity

Target Specificity and Off-Target Profile

The pyrrolo[2,3-b]pyridine derivatives demonstrate excellent selectivity for FGFR family members over other receptor tyrosine kinases [3] [4]. The structural features contributing to this selectivity include the specific orientation of the pyrrolo[2,3-b]pyridine hinge binder and the positioning of hydrophobic substituents in the ATP binding pocket [4]. The low molecular weight of compound 4h (compared to larger FGFR inhibitors) provides advantages for further optimization and development [4].

Bruton's Tyrosine Kinase (BTK) Inhibition Mechanisms

Pyrrolo[2,3-b]pyridine derivatives have emerged as potent BTK inhibitors, with compound 3p demonstrating superior activity compared to established BTK inhibitors [7]. This compound achieved a BTK enzymatic IC50 of 6.0 nM and cellular inhibition IC50 of 14 nM in Ramos cell assays [7].

Molecular Recognition and Binding Mode

The pyrrolo[2,3-b]pyridine scaffold serves as an adenine mimetic, occupying the ATP binding site of BTK through hydrogen bonding interactions with the hinge region [7] [8]. The bicyclic aromatic system forms π-π stacking interactions with aromatic residues in the active site, while the nitrogen atoms participate in hydrogen bonding with backbone carbonyl and amino groups [7].

Recent developments have focused on incorporating carboxylic acid moieties into the ribose pocket of BTK, significantly improving off-target selectivity including reduced adenosine uptake inhibition [9]. The carboxylic acid group provides additional polar interactions and enhances selectivity compared to piperidine amide series [9]. This modification addresses selectivity concerns while maintaining potent BTK inhibition [9].

Structure-Activity Relationships and Optimization

Quantitative structure-activity relationship (QSAR) studies of pyrrolo[2,3-b]pyridine derivatives reveal specific structural requirements for optimal BTK inhibition [10]. The validated QSAR model demonstrates correlation coefficient, leave-one-out validation coefficient, Fischer's value, and external validation parameters of 0.944, 0.740, 14.873, and 0.792, respectively [10].

Molecular dynamics simulations indicate that optimized pyrrolo[2,3-b]pyridine compounds remain stable in the BTK active site during extended simulation periods [10]. The molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations demonstrate that novel compounds exhibit lower binding free energy compared to native ligands and parent compounds [10].

Functional Validation and Cellular Mechanisms

BTK inhibition by pyrrolo[2,3-b]pyridine derivatives results in downstream modulation of B-cell receptor signaling pathways [7] [9]. The compounds effectively inhibit BTK activity in human peripheral blood mononuclear cells and human whole blood assays, demonstrating functional target engagement [9]. Compound 40, featuring a carboxylic acid moiety in the ribose pocket, exhibits potent BTK inhibition with reduced off-target activities and favorable pharmacokinetic profiles [9].

The reversible binding mechanism of pyrrolo[2,3-b]pyridine derivatives contrasts with covalent BTK inhibitors like ibrutinib, potentially offering advantages in terms of selectivity and resistance profiles [11]. Pirtobrutinib, a clinical-stage reversible BTK inhibitor, demonstrates over 300-fold selectivity for BTK compared to other kinases, highlighting the potential of non-covalent binding approaches [11].

CompoundBTK IC50 (nM)Cellular IC50 (nM)Selectivity ProfileBinding Mode
3p6.014Superior to RN486Reversible
Compound 40PotentActive in hPBMC/hWBImproved off-targetReversible
IbrutinibReferenceReferenceMultiple off-targetsCovalent
PirtobrutinibNanomolarNanomolar>300-fold vs othersReversible

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

220.04840674 g/mol

Monoisotopic Mass

220.04840674 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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